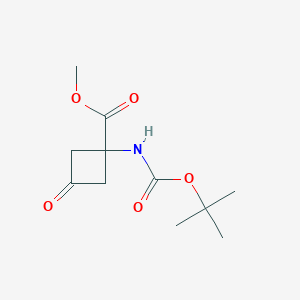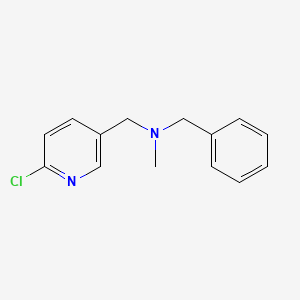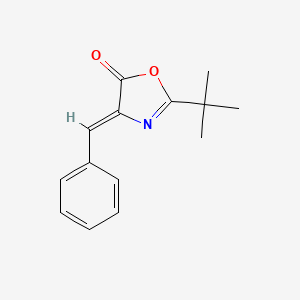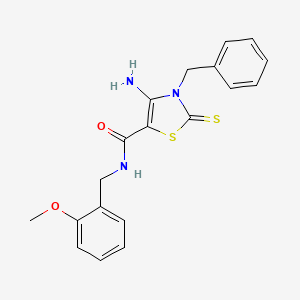![molecular formula C27H29N3O2S B2546729 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-methoxybenzamide CAS No. 392320-44-4](/img/structure/B2546729.png)
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-methoxybenzamide is a chemical entity that appears to be related to a class of compounds that include adamantyl groups and benzamide moieties. These compounds are of interest due to their potential biological activities, such as tyrosinase inhibitory activity, which is relevant in the context of depigmentation agents . The adamantyl group is a bulky, cage-like structure that can impart significant lipophilicity to a molecule, potentially affecting its biological interactions and properties.
Synthesis Analysis
While the specific synthesis of this compound is not detailed in the provided papers, a related compound with an adamantyl moiety and a benzamide group has been synthesized and studied . The synthesis of such compounds typically involves the introduction of the adamantyl group to the benzamide structure, which can be achieved through various organic synthesis techniques. The synthesis process is crucial as it can affect the yield, purity, and overall feasibility of producing the compound for further studies.
Molecular Structure Analysis
The molecular structure of compounds with adamantyl groups is characterized by the presence of the bulky adamantane cage. This structural feature can influence the overall shape and electronic distribution of the molecule. In a related compound, the adamantyl substituent was found to occupy a gauche position relative to the acetamide moiety, which could suggest a similar structural orientation for the this compound . The molecular structure is important for understanding the compound's interactions with biological targets, such as enzymes involved in pigmentation.
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by the functional groups present in its structure. The benzamide moiety and the thiadiazole ring are likely sites for potential reactions. The presence of the methoxy group could also play a role in the compound's reactivity, possibly through interactions with biological macromolecules or through its influence on the electronic properties of the benzamide ring. The adamantyl group, being relatively inert, is less likely to be involved in chemical reactions but contributes to the overall stability and lipophilicity of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to include a high degree of lipophilicity due to the adamantyl group, as observed in related compounds . This lipophilicity can affect the compound's solubility, absorption, and distribution within biological systems. The molecular interactions, such as hydrogen bonding and van der Waals forces, are also critical in determining the compound's physical state, stability, and crystalline properties. For instance, in a structurally similar compound, hydrogen bonding and attractive sulfur interactions were observed to contribute to the formation of dimers and further linking into ribbons within the crystal structure .
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications
Research on zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing Schiff base, related to the chemical structure of interest, highlights their potential in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II mechanisms in photodynamic therapy, indicating their potential as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Catalysis Applications
Adamantyl-substituted N-heterocyclic carbene ligands have been studied for their role in second-generation Grubbs-type metathesis catalysts. Despite challenges due to steric crowding, these studies contribute to the understanding of the structural requirements for effective olefin metathesis catalysts (Dinger, Nieczypor, & Mol, 2003).
Crystal Structure and Non-covalent Interaction Analysis
The synthesis and crystal structure analysis of adamantane-1,3,4-thiadiazole hybrid derivatives provide insights into intra- and intermolecular interactions via the quantum theory of atoms-in-molecules (QTAIM) approach. These studies reveal significant roles of N–H⋯N hydrogen bonds and H–H bonding in stabilizing crystal structures, with potential implications for designing new materials and pharmaceuticals (El-Emam et al., 2020).
Antimicrobial and Anti-inflammatory Activities
Novel 1-adamanyl-1,3,4-thiadiazole derivatives have been synthesized and shown to possess significant in vitro activities against a range of gram-positive and gram-negative bacteria and the yeast-like pathogenic fungus Candida albicans. Some derivatives also demonstrated good dose-dependent anti-inflammatory activity in vivo, suggesting their potential as new antimicrobial and anti-inflammatory agents (Kadi et al., 2010).
Eigenschaften
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O2S/c1-32-23-10-6-5-9-22(23)24(31)30(17-18-7-3-2-4-8-18)26-29-28-25(33-26)27-14-19-11-20(15-27)13-21(12-19)16-27/h2-10,19-21H,11-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOAUUPYNBMDMEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N(CC2=CC=CC=C2)C3=NN=C(S3)C45CC6CC(C4)CC(C6)C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorobenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2546646.png)

![N-[2-(ethylsulfonyl)-1,3-benzothiazol-6-yl]-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2546650.png)
![3-(4-bromophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B2546651.png)
![5-[2-(4-Chlorophenyl)-2-oxoethyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2546654.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea](/img/structure/B2546655.png)
![6-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane;hydrochloride](/img/structure/B2546657.png)
![4-cyclopropyl-1-(4-fluorophenyl)-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2546658.png)


![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid;hydrochloride](/img/structure/B2546665.png)


![2-{[1-(6-tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2546669.png)